

Purity and characterization of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyridine-3-carbonitrile

Cat. No.: B1367269

[Get Quote](#)

An In-Depth Technical Guide to the Purity and Characterization of **2-Chloro-5-hydroxypyridine-3-carbonitrile**

Introduction

2-Chloro-5-hydroxypyridine-3-carbonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a highly functionalized heterocyclic compound, it serves as a critical building block for synthesizing a range of complex molecules, including kinase inhibitors and other targeted therapeutics. The precise arrangement of its chloro, hydroxyl, and cyano functional groups offers multiple reaction sites for molecular elaboration.

Given its role as a key starting material, the purity and structural integrity of **2-Chloro-5-hydroxypyridine-3-carbonitrile** are paramount. The presence of impurities, even in trace amounts, can have profound consequences on the yield, purity, and pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purification and rigorous analytical characterization of this compound, ensuring its suitability for demanding research and development applications. We will explore the causality behind methodological choices, from purification strategies to the application of advanced spectroscopic and chromatographic techniques, to establish a self-validating system for quality control.

Physicochemical Properties and Structural Attributes

A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate handling, purification, and analytical protocols.

Property	Value	Source
IUPAC Name	2-Chloro-5-hydroxypyridine-3-carbonitrile	[1]
CAS Number	74650-75-2	[1]
Molecular Formula	C ₆ H ₅ ClN ₂ O	[1]
Molecular Weight	154.56 g/mol	[1]
Appearance	Expected to be a solid (e.g., light yellow)	General chemical knowledge
Solubility	Slightly soluble in water (4.2 g/L at 25°C)	[1]
Melting Point	Not well-documented; related compounds like 2-Chloro-5-nitropyridine-3-carbonitrile melt at 121-126 °C.	N/A

The structure contains both an acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen atom. This amphoteric nature, combined with the electron-withdrawing cyano and chloro groups, dictates its solubility, chromatographic behavior, and spectroscopic characteristics.

Synthesis Context and Potential Impurities

While multiple synthetic routes may exist, a common approach to building such a scaffold involves the cyclization of functionalized precursors. A plausible synthesis could involve the reaction of a suitable enolate with a cyanating agent, followed by chlorination and other functional group interconversions.

Regardless of the specific route, a profile of potential process-related impurities must be considered. These often include:

- Starting Materials: Unreacted precursors used in the final synthetic steps.
- Regioisomers: Isomers formed due to incomplete regioselectivity during functionalization, such as 2-Chloro-3-hydroxypyridine-5-carbonitrile.
- Hydrolysis Products: Hydrolysis of the nitrile group to a carboxylic acid or amide, particularly if the reaction or workup conditions involve strong acids or bases.
- Dehalogenated Byproducts: Loss of the chlorine atom via reductive processes.
- Residual Solvents: Organic solvents used during the reaction and purification steps.

Identifying and quantifying these potential impurities is a primary objective of the characterization workflow.

Purification Strategies: From Crude to High-Purity Material

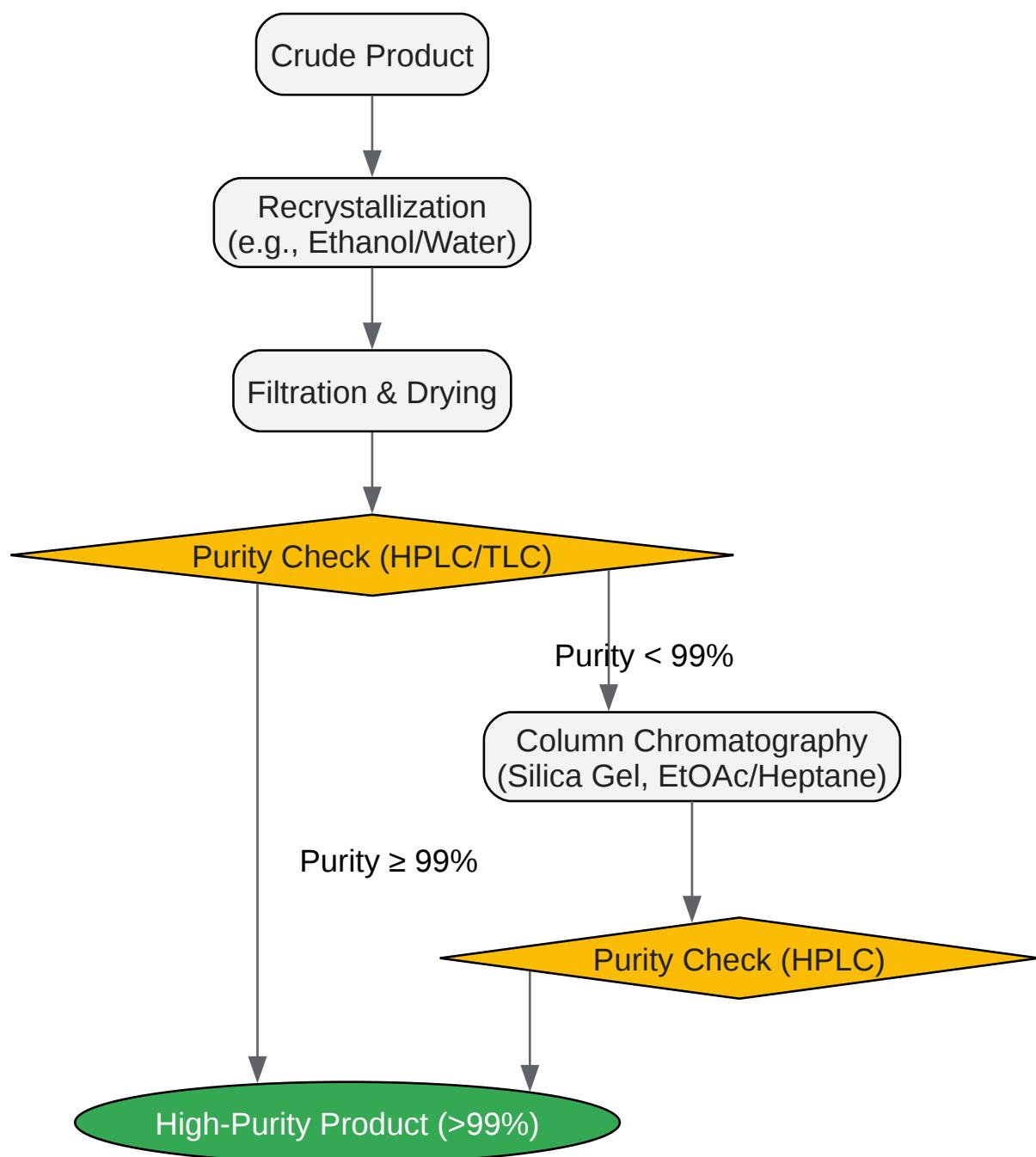
Achieving the high purity (>99%) required for pharmaceutical applications typically involves a multi-step purification process.

Recrystallization

Recrystallization is the primary method for bulk purification of solid materials. The choice of solvent is critical and is guided by the principle of "like dissolves like," while ensuring the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures.

Experimental Rationale:

- Solvent Selection: Given the compound's moderate polarity, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and heptane are excellent starting points. Ethanol is often effective for compounds with hydroxyl groups due to its ability to form hydrogen bonds.
[2]


- Execution: The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly and undisturbed, promoting the formation of a pure crystalline lattice while impurities remain in the mother liquor. The resulting crystals are isolated by filtration and washed with a small amount of cold solvent to remove residual mother liquor.

Preparative Chromatography

For removing impurities with similar solubility profiles, preparative column chromatography is the method of choice.

Experimental Rationale:

- Stationary Phase: Normal-phase silica gel is typically used for compounds of this polarity. The polar hydroxyl group and nitrile will interact strongly with the acidic silanol groups on the silica surface.
- Mobile Phase: A gradient elution system, commonly starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or acetone), is used to first elute non-polar impurities, followed by the desired product, and finally any highly polar impurities. The use of additives like triethylamine (TEA) in small amounts can mitigate peak tailing caused by the basic pyridine nitrogen's interaction with silica.^[3]

[Click to download full resolution via product page](#)

Caption: A typical workflow for the purification of **2-Chloro-5-hydroxypyridine-3-carbonitrile**.

Analytical Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of chromatographic and spectroscopic methods is essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is most suitable for this analyte.

Step-by-Step Protocol:

- Column Selection: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography, offering excellent retention for moderately polar compounds. A typical dimension is 4.6 mm x 150 mm with 3.5 μ m particle size.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial to protonate the pyridine nitrogen, ensuring a single ionic state and preventing interaction with residual silanols, which leads to symmetrical peaks.^[3]
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Ensure the sample is fully dissolved.
- Instrument Parameters:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 μ L.
 - Column Temperature: 30 °C.
 - UV Detection: 275 nm. This wavelength is chosen based on the expected UV absorbance of the substituted pyridine ring.

- Gradient Elution: A typical gradient would be 10% B to 95% B over 15 minutes, followed by a hold and re-equilibration. This ensures elution of both polar and non-polar impurities.
- Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram. A pure sample should exhibit a single major peak.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the molecular weight of the main component.[5] However, the presence of a polar hydroxyl group can cause peak tailing and potential degradation in the hot injector.

Expert Insight - Derivatization: To improve chromatographic performance, the analyte can be derivatized. Silylation of the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will increase its volatility and thermal stability, resulting in sharper peaks and more reliable data.

Step-by-Step Protocol (for Derivatized Sample):

- Derivatization: Dissolve ~1 mg of the sample in 200 μ L of pyridine or acetonitrile. Add 100 μ L of BSTFA. Heat at 70 °C for 30 minutes.
- Column Selection: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for general-purpose analysis.
- Instrument Parameters:
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
- Data Interpretation: The mass spectrum should show a molecular ion peak (or a fragment corresponding to its loss) that confirms the molecular weight of the derivatized compound.

The fragmentation pattern provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

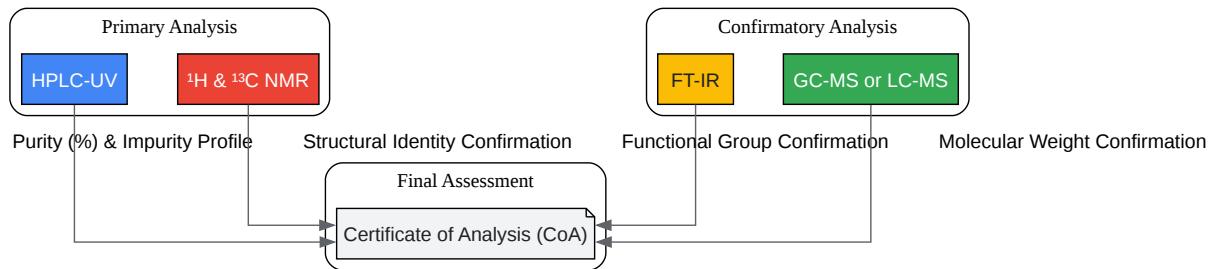
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are required.

Step-by-Step Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable hydroxyl proton.
- ¹H NMR Analysis:
 - Expected Signals:
 - Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.5 ppm). Due to the substitution pattern, these protons will appear as doublets, coupling to each other.
 - Hydroxyl Proton: A broad singlet, typically downfield (>9.0 ppm), which will disappear upon addition of a drop of D₂O.
- ¹³C NMR Analysis:
 - Expected Signals: Six distinct signals are expected, one for each carbon atom. The chemical shifts provide information about the electronic environment of each carbon:
 - C-CN: ~115-120 ppm.
 - C-Cl: ~150-155 ppm.
 - C-OH: ~155-160 ppm.
 - Aromatic CH carbons and the quaternary carbon at position 3.

- Data Interpretation: The combination of chemical shifts, coupling patterns, and integration values in the ^1H spectrum, along with the number of signals in the ^{13}C spectrum, provides a complete and definitive confirmation of the molecular structure.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification


FT-IR provides rapid confirmation of the key functional groups present in the molecule.

Step-by-Step Protocol:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
- Data Acquisition: Scan the sample from 4000 to 400 cm^{-1} .
- Data Interpretation: Look for characteristic absorption bands:[8]
 - O-H Stretch: A broad band in the region of 3200-3500 cm^{-1} .
 - Aromatic C-H Stretch: Signals just above 3000 cm^{-1} .
 - C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm^{-1} .
 - C=C and C=N Stretches: Multiple sharp peaks in the 1400-1650 cm^{-1} "fingerprint" region, characteristic of the pyridine ring.
 - C-Cl Stretch: A signal in the 600-800 cm^{-1} region.

Integrated Analytical Workflow

The synergy of these techniques provides a robust and self-validating system for quality control.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The rigorous characterization of **2-Chloro-5-hydroxypyridine-3-carbonitrile** is a non-negotiable prerequisite for its use in research and drug development. A systematic approach, beginning with efficient purification via recrystallization and chromatography, sets the stage for a comprehensive analytical assessment. By integrating the quantitative power of HPLC for purity determination with the definitive structural insights from NMR, MS, and FT-IR, researchers can establish a complete and reliable profile of the material. This multi-faceted workflow ensures that the compound meets the highest standards of quality, thereby guaranteeing the integrity and reproducibility of downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]

- 2. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap
[eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYL PYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 5. Gas chromatographic separation of substituted pyridines - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-5-hydroxypyridine(41288-96-4) 1H NMR spectrum [chemicalbook.com]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [Purity and characterization of 2-Chloro-5-hydroxypyridine-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367269#purity-and-characterization-of-2-chloro-5-hydroxypyridine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

